molecular formula C23H34O5 B1361189 3,14,16-Trihydroxycard-20(22)-enolide

3,14,16-Trihydroxycard-20(22)-enolide

Cat. No.: B1361189
M. Wt: 390.5 g/mol
InChI Key: PVAMXWLZJKTXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,14,16-Trihydroxycard-20(22)-enolide is a monoglycosidic cardenolide of significant interest in pharmacological and oncological research. This steroid-like compound features a core structure of a 3β,14β-dihydroxy-5β-card-20(22)-enolide, which is characteristic of a class of natural products known for potent biological activity . Research has identified this compound and its structural analogs as key constituents in plant extracts, such as those from Nerium oleander , which have demonstrated profound anticancer activity in vitro and in vivo by bypassing common drug resistance mechanisms . Cardenolides like this compound are investigated for their role as mitotic spindle poisons. Evidence suggests their mechanism involves disturbing the microtubule network, an effect comparable to established tubulin-depolymerizing agents such as paclitaxel, thereby inhibiting cancer cell proliferation . Furthermore, related cardenolides exert cytotoxic effects by inhibiting the Na+/K+-ATPase pump, a classic mechanism that can trigger apoptosis in cancer cells . Quantitative structure-activity relationship (QSAR) studies on congeneric steroids and triterpenes have highlighted that compounds with this core structure exhibit exceptionally high cytotoxic activity, with some analogs demonstrating IC50 values in the nanomolar range against human cancer cell lines, underscoring their research value . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are exploring its potential in combination drug regimens to prevent tumor relapse and overcome chemoresistance.

Properties

IUPAC Name

3-(3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAMXWLZJKTXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871752
Record name 3,14,16-Trihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Elucidation of 3,14,16 Trihydroxycard 20 22 Enolide from Biological Sources

Botanical Origins and Phytochemical Context

The distribution of 3,14,16-Trihydroxycard-20(22)-enolide and its derivatives spans several plant families, most notably Apocynaceae and Ranunculaceae. These plants have been utilized in traditional medicine for centuries, prompting extensive phytochemical research to identify their active constituents.

Thevetia peruviana (syn. Cascabela thevetia), commonly known as yellow oleander, is a well-documented source of a diverse array of cardiac glycosides. nih.govbohrium.comnih.gov While the primary cardenolides isolated from its seeds are often glycosides like peruvoside, thevetin (B85951) A, and thevetin B, the plant's chemical profile is rich and complex. ubd.edu.bnijpsi.org Research has led to the isolation of numerous cardenolides from this plant, including both new and previously known compounds. bohrium.comnih.gov The aglycones are typically obtained after hydrolysis of these glycosides. The leaves and seeds of the plant are particularly rich in these compounds. ijpsi.org For instance, a comprehensive investigation of the seeds resulted in the isolation of 33 distinct cardiac glycosides. nih.gov The presence of such a wide variety of related structures underscores the biosynthetic capacity of the Apocynaceae family to produce a multitude of cardenolide analogues.

The genus Adonis, belonging to the Ranunculaceae family, is another significant source of cardiac glycosides, including this compound. nih.gov Specifically, the compound, referred to as 16-hydroxy-strophanthidin, was isolated from Adonis vernalis in early phytochemical studies. nih.gov This species, with a history of use in European folk medicine for cardiac ailments, has been a subject of chemical investigation since the late 19th century. nih.gov

Other species within the genus, such as Adonis aestivalis and Adonis multiflora, also produce a range of cardenolides. nih.govnih.govresearchgate.net For example, cymarin, strophanthidin, and digitoxigenin (B1670572) derivatives have been identified in these plants. nih.govresearchgate.net The phytochemical profile of Adonis species is characterized by a variety of cardiac glycosides and other compounds, with over 120 substances isolated from the genus to date. nih.gov

The structural framework of this compound is shared by numerous naturally occurring analogues and derivatives found across the plant kingdom. These related compounds often differ in the substitution pattern on the steroid nucleus or the type and number of sugar moieties attached at the C-3 position.

In Thevetia peruviana, closely related compounds include neriifolin, thevetin A, thevetin B, and peruvoside. ubd.edu.bnijpsi.org A structurally similar analogue, 3,14,19-Trihydroxycard-20(22)-enolide, has also been reported. nih.gov Within the Adonis genus, analogues such as cymarin, adonitoxin, and vernadigin (B1208533) are found alongside the target compound in A. vernalis. nih.gov Other species like A. multiflora have yielded compounds such as tupichinolide and oleandrine. nih.gov The table below summarizes some of the key analogues and the species from which they have been isolated.

Compound NamePlant Source(s)Family
PeruvosideThevetia peruvianaApocynaceae
Thevetin AThevetia peruvianaApocynaceae
Thevetin BThevetia peruvianaApocynaceae
NeriifolinThevetia peruvianaApocynaceae
CymarinAdonis vernalis, A. amurensisRanunculaceae
AdonitoxinAdonis vernalisRanunculaceae
TupichinolideAdonis multifloraRanunculaceae
OleandrineAdonis multiflora, Nerium oleanderRanunculaceae, Apocynaceae

Extraction and Isolation Methodologies

The isolation of this compound and its parent glycosides from plant material involves a multi-step process that begins with extraction using appropriate solvents, followed by purification through various chromatographic techniques.

The polar nature of cardiac glycosides dictates the use of polar solvents for their efficient extraction from plant tissues. uomus.edu.iq Methanol and ethanol (B145695), often in aqueous mixtures, are commonly employed. core.ac.ukacademicjournals.orgresearchgate.netresearchgate.net For instance, the extraction of cardiac glycosides from Thevetia peruviana seeds has been effectively achieved using an 80% methanol/ethanol mixture. core.ac.ukresearchgate.netslideshare.net Studies have optimized this process by examining variables such as solvent-to-meal ratio and extraction time, with one study noting a 95.6% reduction in glycoside content from the seed meal after 72 hours using a 20:1 solvent-to-meal ratio. academicjournals.org

The general procedure involves macerating or percolating the dried and often defatted plant material with the chosen solvent. researchgate.netnih.gov The initial crude extract is a complex mixture containing glycosides, sugars, tannins, and other plant metabolites. To remove pigments and less polar compounds, the aqueous suspension of the crude extract is often partitioned against non-polar solvents like n-hexane. nih.gov Subsequent liquid-liquid fractionation with solvents of increasing polarity, such as methylene (B1212753) chloride, ethyl acetate (B1210297), and n-butanol, helps to segregate the compounds based on their polarity, concentrating the cardenolides in specific fractions. nih.gov

Following initial extraction and fractionation, chromatographic methods are essential for the separation and purification of individual cardenolides from the enriched fractions. nih.govresearchgate.net Column chromatography using silica (B1680970) gel or octadecylsilyl (ODS) silica gel is a fundamental step. nih.gov Elution is performed with a gradient of solvents, typically mixtures of chloroform, methanol, ethyl acetate, and water, to separate compounds based on their differential adsorption to the stationary phase. nih.govnuph.edu.ua

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification and quantification of cardenolides. researchgate.netnih.gov Both normal-phase and reverse-phase HPLC can be utilized to achieve high-resolution separation of structurally similar compounds. researchgate.net Thin-Layer Chromatography (TLC) is also widely used for monitoring the separation process and for preliminary identification of compounds. uni.edu

Advanced separation techniques like Droplet Counter-Current Chromatography (DCCC) have also been successfully applied. For example, DCCC was used to separate thevetin into its A and B components from Thevetia peruviana extracts. ubd.edu.bn These chromatographic techniques, often used in combination, are indispensable for isolating pure this compound and its related glycosides for structural elucidation and further study. nih.gov

Biosynthetic Pathways and Chemical Synthesis Approaches of 3,14,16 Trihydroxycard 20 22 Enolide and Its Analogues

Proposed Biosynthetic Routes to Cardenolides

The biosynthesis of cardenolides, including gitoxigenin (B107731), is a multi-step process that begins with a sterol precursor. While the complete pathway has not been fully elucidated, feeding studies with radioisotope-labeled compounds in Digitalis species have provided a foundational understanding of the key transformations.

The proposed biosynthetic pathway for cardenolides is believed to start from either cholesterol or phytosterols (B1254722). nih.gov In plants, cholesterol biosynthesis itself is a complex process originating from acetyl-CoA via the mevalonate (B85504) (MVA) pathway. slideshare.net Key intermediates in the formation of the steroid nucleus include isopentenyl pyrophosphate (IPP) and geranyl diphosphate.

Recent studies have identified cytochrome P450 enzymes of the CYP87A family as crucial catalysts in the initial step of cardenolide biosynthesis. nih.gov These enzymes facilitate the side-chain cleavage of cholesterol and phytosterols to produce pregnenolone (B344588), which is a committed precursor for all steroid hormones and cardenolides in these plants. nih.gov The conversion of the sterol precursor to pregnenolone is a key entry point into the cardenolide pathway. nih.gov

Following the formation of pregnenolone, a series of enzymatic modifications occur to build the cardenolide scaffold. Two important enzymes that have been identified and characterized are 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductase (P5βR). nih.gov These enzymes are involved in the modification of the steroid A/B ring junction, which is a characteristic feature of cardenolides. The action of progesterone 5β-reductase leads to the formation of the 5β-configured steroid backbone, which is essential for the bioactivity of many cardenolides.

Subsequent steps in the pathway involve a series of hydroxylations at specific positions on the steroid nucleus. For gitoxigenin, this includes the introduction of hydroxyl groups at the C-3, C-14, and C-16 positions. The 14β-hydroxylation is a critical step for the cardiac activity of these compounds. The formation of the characteristic five-membered lactone ring at C-17 is another key biosynthetic step, though the precise enzymatic machinery responsible for this transformation is still under investigation.

Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of Cardenolides

Compound NameRole in Biosynthesis
Cholesterol/PhytosterolsInitial Precursor
PregnenoloneCommitted Precursor
ProgesteroneIntermediate
5β-Pregnane-3,20-dioneIntermediate after A/B ring modification

Enzymatic Transformations and Biocatalysis in Cardenolide Production

The use of enzymatic transformations and biocatalysis offers a powerful alternative to chemical synthesis for the production and modification of complex molecules like cardenolides. nih.gov These methods can provide high regio- and stereoselectivity under mild reaction conditions. nih.gov Plant cell cultures of Digitalis species have been extensively studied for their ability to perform biotransformations of cardenolides.

Cultured cells of Digitalis lanata have been shown to glycosylate various cardenolide aglycones, demonstrating the potential of these systems for producing specific cardiac glycosides. Furthermore, these cell cultures can also perform hydroxylations on the cardenolide skeleton. For instance, the addition of gitoxigenin to D. lanata cell cultures can lead to an increased rate of bioconversion, suggesting that these systems can be optimized for the production of specific metabolites. youtube.com

A significant challenge in the synthesis of gitoxigenin and its analogues is the stereospecific introduction of the 16β-hydroxyl group. While the endogenous enzymes in Digitalis perform this reaction efficiently, replicating this step in a laboratory setting can be difficult. Research into microbial biocatalysts has identified cytochrome P450 enzymes capable of specific steroid hydroxylations. For example, CYP154C3 from Streptomyces griseus has been shown to catalyze the regio- and stereospecific 16α-hydroxylation of various steroids. While this specific enzyme produces the 16α-epimer, it highlights the potential of discovering or engineering P450s for the desired 16β-hydroxylation.

Biocatalysis can also be employed for the late-stage functionalization of the cardenolide core, enabling the creation of novel analogues with potentially improved biological activities. The precise control offered by enzymes allows for modifications that would be challenging to achieve through traditional chemical methods. nih.gov

Table 2: Examples of Enzymatic Reactions in Cardenolide Modification

Reaction TypeEnzyme/SystemSubstrateProduct
GlycosylationDigitalis lanata cell cultureEvatromonosideGlucoevatromonoside youtube.com
HydroxylationCytochrome P450 (e.g., CYP154C3)Steroid precursors16α-Hydroxysteroids

Hemisynthetic and Total Synthetic Strategies for Cardenolide Analogues

The complex and stereochemically rich structure of cardenolides has made them challenging targets for chemical synthesis. Both hemisynthetic approaches, starting from readily available steroids, and total synthesis strategies have been developed to access these molecules and their analogues.

The total synthesis of digitoxigenin (B1670572), a closely related cardenolide to gitoxigenin (differing only by the absence of the C-16 hydroxyl group), has been accomplished by several research groups. researchgate.net These syntheses provide a blueprint for the construction of the fundamental cardenolide scaffold. For example, a total synthesis of (+)-digitoxigenin was achieved, highlighting strategies for the construction of the tricyclic core and the subsequent elaboration of the D-ring and the butenolide moiety. researchgate.net Key steps often involve intramolecular cycloadditions to form the steroid ring system.

Hemisynthesis offers a more direct route to cardenolides by utilizing naturally occurring steroids as starting materials. For instance, (+)-digitoxigenin has been semi-synthesized from androstenedione. nih.gov A key challenge in these syntheses is the introduction of the 14β-hydroxyl group and the construction of the C/D cis-ring junction, which are crucial for biological activity. Strategies to achieve this include direct C14β-hydroxylation. nih.gov

The synthesis of gitoxigenin itself presents the additional challenge of introducing the 16β-hydroxyl group. Hemisynthetic modifications of digitoxigenin could potentially achieve this, although direct methods are not extensively reported. However, the synthesis of gitoxigenin C16 esters has been described, indicating that the 16-hydroxyl group can be a handle for further chemical modifications to create analogues. youtube.com These syntheses often start from gitoxigenin and involve esterification of the C-16 hydroxyl group to produce formates, acetates, and methoxycarbonates. youtube.com

The synthesis of the glycosidic side chains of cardenolides and their attachment to the aglycone is another critical aspect. Stereoselective glycosylation methods, such as those catalyzed by palladium, have been developed for the synthesis of digitoxin (B75463) from digitoxigenin. beilstein-journals.org These methods allow for the controlled construction of the oligosaccharide chain and its attachment to the C-3 hydroxyl group of the steroid core, enabling the synthesis of various cardiac glycosides and their analogues. beilstein-journals.org

Table 3: Key Synthetic Approaches to Cardenolides

Synthesis TypeStarting MaterialTarget MoleculeKey Features
Total SynthesisSimple organic molecules(+)-DigitoxigeninIntramolecular cycloaddition for core construction researchgate.net
HemisynthesisAndrostenedione(+)-DigitoxigeninDirect C14β-hydroxylation, Stille cross-coupling nih.gov
HemisynthesisGitoxigeninGitoxigenin C16 estersEsterification of the C-16 hydroxyl group youtube.com
GlycosylationDigitoxigeninDigitoxinPalladium-catalyzed stereoselective glycosylation beilstein-journals.org

Derivatives and Analogues of 3,14,16 Trihydroxycard 20 22 Enolide: Design and Biological Evaluation

Chemical Modifications and Structural Diversification

The chemical structure of gitoxigenin (B107731) offers several reactive sites for modification, including the hydroxyl groups at the C3, C14, and C16 positions, as well as the butenolide ring. These sites have been the focus of various synthetic and semi-synthetic strategies to create a diverse library of compounds with altered biological activities.

One approach to structural diversification is through biotransformation, utilizing microorganisms to introduce chemical changes to the gitoxigenin core. For instance, the endophytic fungus Alternaria eureka 1E1BL1 has been shown to metabolize gitoxigenin into several novel cardenolides. nih.gov This process primarily involves microbial oxygenations at the C-7 and C-12 positions and, notably, the formation of a dimethyl acetal (B89532), a modification previously unreported for this cardenolide. nih.gov These modifications highlight the potential of biocatalysis to generate structurally unique derivatives that may possess distinct biological profiles.

Selective chemical modification of gitoxigenin's hydroxyl groups presents a significant challenge due to their varying reactivities. For example, attempts at selective oxidation of the 3β-hydroxyl group often result in a mixture of products, including oxidation at the more reactive C16 position. nih.gov Despite these challenges, targeted modifications have been achieved. For instance, oleandrigenin, a medicinally valuable cardenolide, can be synthesized from gitoxigenin in a concise semi-synthetic route. nih.gov

The table below summarizes the novel cardenolides produced from the biotransformation of gitoxigenin by Alternaria eureka 1E1BL1. nih.gov

Table 1: Novel Cardenolides from Biotransformation of Gitoxigenin

Compound Name Modification from Gitoxigenin
7β-Hydroxy-16α-methoxy-gitoxigenin Hydroxylation at C7; Methoxylation at C16
12β-Hydroxy-gitoxigenin Hydroxylation at C12
7β,12β-Dihydroxy-gitoxigenin Hydroxylation at C7 and C12
16,16-Dimethoxy-gitoxigenin Dimethyl acetal formation at C16
7β-Hydroxy-16,16-dimethoxy-gitoxigenin Hydroxylation at C7; Dimethyl acetal at C16

Glycosylation Patterns and Their Influence on Bioactivity

Glycosylation, the attachment of sugar moieties to the aglycone core, is a critical determinant of the pharmacokinetic and pharmacodynamic properties of cardenolides. The nature, number, and linkage of these sugar units can profoundly influence bioactivity, including the primary mechanism of action for cardiac glycosides: the inhibition of the Na+/K+-ATPase enzyme.

The presence of a sugar moiety generally enhances the inhibitory activity of gitoxigenin on Na+/K+-ATPase. For example, gitoxin (B194528), which is gitoxigenin with three D-digitoxose sugars attached, demonstrates a nearly three-fold increase in inhibitory affinity compared to its aglycone, gitoxigenin. researchgate.net The inhibitory constants (Ki) for gitoxigenin and gitoxin against shark Na,K-ATPase are 403 nM and 147 nM, respectively. researchgate.net

Further studies have shown that esterification at the C16 position of gitoxigenin, in conjunction with glycosylation at the C3 position, can significantly modulate its Na+/K+-ATPase inhibitory activity. A 3β-digitoxoside of gitoxigenin is approximately 15 times more active than gitoxigenin itself. nih.gov However, this activity enhancement is attenuated when the 16β-hydroxyl group is also esterified. nih.gov

The type of sugar and its stereochemistry also play a crucial role in the biological activity of cardenolide derivatives. Studies on the closely related digitoxigenin (B1670572) have revealed that the regiochemistry of amino groups on the sugar moiety can dramatically affect anticancer activity. nih.gov For instance, neoglycosides of digitoxigenin with a 3'-amino substitution on the sugar have shown a 3- to 5-fold enhancement in potency compared to those with a 4'-functionalization. nih.gov Furthermore, 3β-O-glycosides of digoxigenin (B1670575) have been found to exhibit stronger anticancer effects than their 3α-O-glycoside counterparts. nih.gov These findings suggest that specific glycosylation patterns can be engineered to enhance the therapeutic potential of gitoxigenin derivatives.

The following table presents data on the inhibitory activity of C16-esterified gitoxigenin derivatives on Na+,K+-ATPase. nih.gov

Table 2: Influence of C16-Esterification and C3-Glycosylation on Na+,K+-ATPase Inhibition by Gitoxigenin Derivatives

Compound Na+,K+-ATPase Inhibitory Activity (Relative to Gitoxigenin)
Gitoxigenin 1
16β-formyl-gitoxigenin 30
16β-acetyl-gitoxigenin 9-12
16β-methoxycarbonyl-gitoxigenin 0.33
3β-digitoxoside-gitoxigenin 15

Development of Novel Cardenolide Analogues with Enhanced Specificity or Potency

The development of novel cardenolide analogues has been driven by the need to improve their therapeutic index, separating desired activities from toxic effects. A key strategy has been the synthesis of derivatives with enhanced potency and, in the context of cancer, increased specificity for tumor cells.

Significant enhancements in potency have been achieved through modifications at the C16 position of gitoxigenin. The introduction of a 16β-formate group, for example, was found to increase the Na+,K+-ATPase inhibitory activity by a factor of 30 to 41, making the resulting compound, gitaloxigenin, five times more potent than digitoxigenin. nih.govnih.gov Similarly, a 16β-acetate group increased the activity by 9 to 12 times. nih.gov These findings suggest the presence of a specific binding site on the Na+,K+-ATPase that can be targeted by C16 esters to enhance inhibitory activity. nih.gov

Another innovative approach to developing novel analogues involves replacing the sugar moiety with other chemical groups to create more stable and bioavailable compounds. For instance, hydrolytically stable cardiotonic steroid analogues have been developed by introducing a 3β-amine moiety in place of the typical 3β-carbohydrate. nih.gov Subsequent exploration of these semisynthetic N-glycosides has led to the identification of analogues with significantly higher cytotoxicity and tumor specificity. nih.gov It has been observed that 3β-N-glycosides are more potent than their 3α-N-glycoside diastereomers. nih.gov

The table below details the relative potency of various gitoxigenin analogues as Na+,K+-ATPase inhibitors. nih.gov

Table 3: Relative Potency of Gitoxigenin Analogues as Na+,K+-ATPase Inhibitors

Aglycone Relative Potency (Gitoxigenin = 1)
Gitoxigenin 1
Diginatigenin < 1
Digoxigenin > 1
Ouabagenin > Gitoxigenin
Digitoxigenin > Ouabagenin
Gitaloxigenin (16β-formyl-gitoxigenin) 41

Q & A

Q. What are the critical structural features of 3,14,16-Trihydroxycard-20(22)-enolide that influence its bioactivity?

The compound’s activity depends on its 14-hydroxy-5β,14β-card-20(22)-enolide backbone. Key modifications, such as the presence of a 16β-acetoxy group, enhance cytotoxic activity against cancer cell lines (e.g., HepG2) and ICAM-1 inhibition. Displacement of the 14-hydroxy group or introduction of hydroxy/epoxy groups at C-8 or C-16 drastically reduces activity . The stereochemistry at C-3, C-5, and C-14 is essential for target binding, as shown in analogs like Gitoxigenin (3β,14,16β-trihydroxy derivatives) .

Q. What methodologies are recommended for isolating this compound from natural sources?

Flash chromatography with gradient solvent systems (e.g., acetone:hexane ratios) is effective for purification. Spectroscopic confirmation via HRMS (for molecular formula), 1H^1 \text{H}/13C^{13} \text{C} NMR (for stereochemistry), and IR (for lactone and hydroxyl groups) is critical. Acidic hydrolysis can confirm glycosidic linkages in derivatives .

Q. Which standard assays are used to evaluate its cytotoxic and anti-inflammatory activities?

  • Cytotoxicity : MTT assays on HepG2, WI-38, and VA-13 cells, with IC50_{50} values compared to reference compounds like oleandrigenin derivatives .
  • ICAM-1 inhibition : ELISA-based quantification in TNF-α-stimulated endothelial cells .
  • Multidrug resistance (MDR) reversal : Calcein accumulation assays in MDR 2780AD cells to assess P-glycoprotein inhibition .

Advanced Research Questions

Q. How do structural modifications at C-16 impact the compound’s MDR reversal potential?

The 16β-acetoxy group in derivatives like Gitoxigenin 16-acetate enhances MDR reversal by increasing lipophilicity and P-glycoprotein binding affinity. In contrast, 16-hydroxy or unmodified derivatives show reduced activity. Comparative studies using analogs with C-16 formate or epoxy groups (e.g., 16,21-epoxycardanolides) reveal steric and electronic factors dictate efficacy .

Q. What contradictions exist in reported cytotoxicity data, and how can they be resolved?

Discrepancies arise from variations in cell lines and structural analogs. For example:

  • HepG2 vs. WI-38 : Derivatives with 8,14-epoxy groups show moderate cytotoxicity in HepG2 but inactivity in WI-38 .
  • Glycosylation effects : Diglycosylated derivatives (e.g., 3β-O-diginosyl analogs) exhibit reduced cytotoxicity compared to aglycones, suggesting glycosylation may hinder membrane permeability .
    Resolution : Standardize assays across cell lines and use isogenic cell pairs (e.g., drug-sensitive vs. MDR) for comparative studies.

Q. What experimental strategies can optimize pharmacokinetics while retaining activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., 16-acetate) to improve solubility and bioavailability .
  • Stereochemical tuning : Retain 3β,5β,14β configurations for Na+^+/K+^+-ATPase binding but modify C-12/C-19 substituents to reduce cardiac toxicity .
  • Hybrid analogs : Combine with pregnatriene moieties (e.g., 12β-hydroxy pregna-4,6,16-triene-3,20-dione) to enhance CNS activity .

Methodological Notes

  • Stereochemical Analysis : Use NOESY/ROESY NMR to confirm β-configurations at C-3, C-5, and C-14, critical for bioactivity .
  • Contradiction Mitigation : Cross-validate ICAM-1 inhibition data using siRNA knockdown of NF-κB pathways to isolate compound-specific effects .

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